1-(3-Chlorophenyl)-N-methylethanamine

Beschreibung

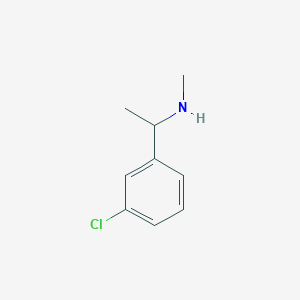

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUOJXAYGDGASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Cl)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588545 | |

| Record name | 1-(3-Chlorophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149529-99-7 | |

| Record name | 1-(3-Chlorophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization As a Chemical Entity in Specialized Organic Chemistry

1-(3-Chlorophenyl)-N-methylethanamine, also identified as 1-(3-chlorophenyl)ethylamine, is classified as a substituted phenethylamine (B48288). cymitquimica.com Its structure is characterized by an ethylamine (B1201723) backbone where the amine group is secondary, bearing a methyl substituent. A key feature is the attachment of this ethylamine chain to a phenyl ring at the first carbon (the alpha-carbon), which is also the site of a chiral center. The phenyl ring is substituted with a chlorine atom at the meta (3-) position.

The presence of these features—a secondary amine, a chiral center, and a halogenated aromatic ring—defines its chemical reactivity and utility in specialized organic chemistry. The secondary amine group can undergo further alkylation or acylation reactions to build more complex tertiary amines or amides. The chlorine atom on the phenyl ring modifies the electronic properties of the aromatic system and can serve as a handle for various cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. Its chirality means it can be used in asymmetric synthesis to introduce specific stereochemistry into a target molecule.

Chemical and Physical Properties

Below is a table summarizing the known chemical and physical properties of this compound and its hydrochloride salt.

| Property | Value | Source |

| IUPAC Name | 1-(3-chlorophenyl)-N-methylethan-1-amine | cymitquimica.com |

| Molecular Formula | C₉H₁₂ClN | cymitquimica.com |

| Molecular Weight | 169.65 g/mol | cymitquimica.com |

| CAS Number (HCl Salt) | 39959-81-4 | arkpharmtech.com |

| Appearance | Colorless to light yellow liquid (for related compounds) | mdpi.com |

Overview of Its Role As an Intermediate in Synthetic Pathways

Established Synthetic Pathways for this compound

Nucleophilic substitution represents a fundamental strategy for the synthesis of amines. In the context of this compound, this would typically involve the reaction of a suitable precursor, such as 1-(3-chlorophenyl)ethanamine, with a methylating agent. Common methylating agents include methyl iodide or dimethyl sulfate. liv.ac.uk The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic methyl group of the alkylating agent, leading to the formation of the desired N-methylated product. However, a significant challenge in this approach is the potential for over-methylation, yielding tertiary amines and quaternary ammonium (B1175870) salts as byproducts. liv.ac.uk Careful control of reaction conditions, such as stoichiometry and temperature, is crucial to maximize the yield of the secondary amine.

Reductive amination is a highly effective and widely used method for the synthesis of amines. This process involves the reaction of a carbonyl compound, in this case, 3'-chloroacetophenone, with an amine, followed by reduction of the intermediate imine or enamine. researchgate.net For the synthesis of this compound, 3'-chloroacetophenone would be reacted with methylamine to form an N-methylimine intermediate. This intermediate is then reduced in situ to the final secondary amine product. A variety of reducing agents can be employed, including sodium borohydride, sodium triacetoxyborohydride, or catalytic hydrogenation. This method offers the advantage of good control over the degree of alkylation, making it a preferred route for the synthesis of secondary amines.

A general representation of this two-step, one-pot process is as follows:

Imine Formation: 3'-Chloroacetophenone reacts with methylamine in an equilibrium reaction to form the corresponding N-methylimine and water.

Reduction: The imine is then reduced to the amine. The choice of reducing agent is critical; for instance, sodium triacetoxyborohydride is often favored as it is mild and selective for the reduction of the imine in the presence of the ketone starting material.

| Reactant 1 | Reactant 2 | Reducing Agent | Product |

| 3'-Chloroacetophenone | Methylamine | e.g., NaBH(OAc)₃ | This compound |

Table 1: General Scheme for Reductive Amination

Beyond direct nucleophilic substitution and reductive amination, other methodologies exist for the synthesis of N-methylated ethanamines, which could be adapted for this compound. Transition-metal-catalyzed N-methylation has emerged as an efficient and cost-effective alternative. nih.gov These methods often utilize readily available C1 sources like formaldehyde (B43269) or even carbon dioxide in the presence of a suitable catalyst and reducing agent. nih.govgoogle.com For instance, ruthenium or iridium complexes have been shown to catalyze the N-methylation of primary amines using methanol as the methylating agent. google.com Another approach involves the use of dimethyl sulfoxide (B87167) (DMSO) as a methylating reagent in the presence of a reducing agent like formic acid, offering a greener alternative to traditional alkylating agents. liv.ac.uk These methods often provide high selectivity for mono-N-methylation, minimizing the formation of over-alkylated byproducts. nih.gov

Stereoselective Synthesis and Enantiomeric Resolution

This compound possesses a stereocenter at the carbon atom bearing the amino and chlorophenyl groups. Consequently, it can exist as a pair of enantiomers. The stereoselective synthesis of a single enantiomer is often crucial for various applications. This can be achieved through several strategies. ethz.ch

One approach is the use of a chiral starting material, known as the chiral pool method. ethz.ch For example, a stereochemically pure precursor could be carried through the synthetic sequence.

Alternatively, asymmetric synthesis can be employed, where a prochiral starting material is converted into a chiral product using a chiral reagent or catalyst. ethz.ch For instance, the asymmetric reduction of the imine intermediate formed during reductive amination, using a chiral reducing agent or a catalyst with a chiral ligand, can lead to the preferential formation of one enantiomer.

Another common method is the resolution of a racemic mixture. ethz.ch This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization. Once separated, the individual enantiomers of the amine can be recovered by treatment with a base. Enzymatic resolution, which utilizes the stereoselectivity of enzymes to selectively react with one enantiomer, is another powerful technique for obtaining enantiomerically pure amines. nih.gov

Derivatization and Analog Synthesis of the this compound Scaffold

The this compound scaffold provides a versatile platform for the synthesis of a variety of derivatives and analogs through modifications at the amine moiety.

The secondary amine functionality of this compound is amenable to further N-alkylation to produce tertiary amines. acsgcipr.org This can be achieved by reacting the secondary amine with a different alkylating agent (e.g., ethyl iodide, benzyl (B1604629) bromide) under basic conditions. This allows for the introduction of a wide range of substituents on the nitrogen atom, leading to a diverse library of compounds.

Aromatic Ring Substitutions and Analog Development

The development of analogs of this compound often involves modifications to the aromatic ring to explore structure-activity relationships. These modifications typically fall under the principles of electrophilic or nucleophilic aromatic substitution, where the existing chloro-substituent and the ethylamine (B1201723) side chain influence the position and feasibility of introducing new functional groups. masterorganicchemistry.com

The chlorine atom on the phenyl ring is an ortho-, para-director for electrophilic aromatic substitution, although it is deactivating. However, the conditions required for such reactions must be carefully controlled to avoid reactions on the amine side chain. More commonly, analog development focuses on nucleophilic aromatic substitution or by starting from differently substituted precursors. masterorganicchemistry.com

Research into related compounds provides insight into potential synthetic pathways for analogs. For instance, the synthesis of various chlorophenyl-(pyridinyl)-methylamine derivatives demonstrates a common strategy where a substituted chlorophenyl precursor is reacted to build the final molecule. derpharmachemica.com A general method involves the reaction of a substituted chlorophenyl Grignard reagent with a pyridinecarboxaldehyde, followed by further transformations to yield the desired amine. derpharmachemica.com This approach allows for variability in both the chlorophenyl and the pyridine (B92270) fragments, leading to a library of analogs.

Another approach to analog development involves building heterocyclic systems attached to the chlorophenyl moiety. For example, 1-(3-chlorophenyl)piperazine (B195711) can be synthesized from 3-chloroaniline (B41212) and subsequently reacted with other molecules to create more complex structures. google.comgoogle.com Similarly, benzimidazole (B57391) derivatives can be synthesized from chlorophenyl-containing precursors, showcasing the versatility of this chemical scaffold in generating diverse analogs. researchgate.net The synthesis of a thiourea (B124793) derivative from 3-chlorophenylisothiocyanate also highlights a method for introducing different functional groups and building larger molecules based on the 3-chlorophenyl core. mdpi.com

The development of novel compounds is often guided by the biological activity of existing molecules. For example, the antidepressant Bupropion (B1668061), which is l-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone, is a close structural analog. google.com Research in this area focuses on creating new derivatives with modified properties, such as altered receptor binding profiles or metabolic stability. google.comnih.gov

The following table summarizes examples of analog development starting from precursors containing a substituted phenyl ring, which is indicative of the strategies that can be applied to modify the this compound structure.

| Starting Material/Core Structure | Reaction Type | Resulting Analog Class | Reference |

| Substituted Chlorobenzene | Grignard Reaction & Addition | Chlorophenyl-(pyridinyl)-methylamines | derpharmachemica.com |

| 3-Chloroaniline | Cyclization | 1-(3-Chlorophenyl)piperazines | google.comgoogle.com |

| 2-(1-(4-chlorophenyl)ethyl) precursors | Condensation/Cyclization | Benzo[d]imidazol-5-amine derivatives | researchgate.net |

| 3-Chlorophenylisothiocyanate | Addition | Substituted thioureas | mdpi.com |

| 1-(3-chlorophenyl)-1-(1-imidazolyl)-ethane | Nucleophilic Addition | Adamantyl-substituted ethanes | prepchem.com |

Advanced Analytical Characterization in Chemical Research

Spectroscopic Analysis Techniques

Spectroscopic methods are paramount in determining the molecular structure of 1-(3-Chlorophenyl)-N-methylethanamine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H NMR and ¹³C NMR are utilized to provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within this compound.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methine (CH) proton, the methyl (CH₃) protons on the nitrogen, and the methyl (CH₃) protons on the ethyl chain are observed. The splitting patterns (e.g., doublets, quartets) and coupling constants (J-values) reveal the connectivity of adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Signals for the aromatic carbons (with distinct shifts for the carbon bearing the chlorine atom and the others), the methine carbon, and the two methyl carbons are typically observed at characteristic chemical shifts.

| ¹H NMR Data for Related Structures | |

| Proton Environment | Expected Chemical Shift (δ) Range (ppm) |

| Aromatic (Ar-H) | 7.0 - 7.4 |

| Methine (CH) | 3.5 - 4.5 (quartet) |

| N-Methyl (N-CH₃) | 2.2 - 2.8 (singlet) |

| Ethyl-Methyl (CH-CH₃) | 1.2 - 1.6 (doublet) |

| Note: This table represents expected values based on similar chemical structures. Actual experimental values may vary. |

| ¹³C NMR Data for Related Structures | |

| Carbon Environment | Expected Chemical Shift (δ) Range (ppm) |

| Aromatic (C-Cl) | 130 - 135 |

| Aromatic (Ar-C) | 120 - 130 |

| Methine (CH) | 50 - 60 |

| N-Methyl (N-CH₃) | 30 - 40 |

| Ethyl-Methyl (CH-CH₃) | 20 - 25 |

| Note: This table represents expected values based on similar chemical structures. Actual experimental values may vary. |

Mass Spectrometry (MS) Applications

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for the analysis of volatile compounds like this compound.

GC-MS Analysis: In GC-MS, the compound is first separated from a mixture using gas chromatography and then introduced into the mass spectrometer. Electron impact (EI) ionization typically results in the formation of a molecular ion peak ([M]⁺), which confirms the molecular weight. Furthermore, a characteristic fragmentation pattern is observed, which provides structural information. Common fragmentation pathways for this molecule would involve cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), leading to stable iminium ions. The presence of chlorine is readily identified by the isotopic pattern of the molecular ion and chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

| Expected Mass Spectrometry Fragments | |

| Fragment Ion (m/z) | Proposed Structure/Origin |

| [M]⁺ | Molecular Ion |

| [M-CH₃]⁺ | Loss of a methyl group |

| [CH(CH₃)NHCH₃]⁺ | Alpha-cleavage product |

| [C₆H₄Cl]⁺ | Chlorophenyl cation |

| Note: The m/z values would correspond to the specific masses of the chemical formulas. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-N stretching. The C-Cl bond also exhibits a characteristic absorption in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within the molecule. The chlorophenyl group in this compound contains a chromophore that absorbs UV light. The spectrum would be expected to show absorption maxima (λmax) characteristic of the substituted benzene ring.

| Characteristic IR Absorption Bands | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Secondary Amine) | 3300 - 3500 (broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch | 1020 - 1250 |

| C-Cl Stretch | 600 - 800 |

| Note: This table is based on typical ranges for the specified functional groups. |

Chromatographic Separation and Purity Determination

Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally unstable compounds. For an amine like this compound, reversed-phase HPLC is a common method. A C18 column is typically used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol (B129727). Detection is often achieved using a UV detector set to a wavelength where the aromatic ring shows strong absorbance. The retention time is a characteristic property of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for purity assessment.

Pharmacological Research and Molecular Interactions in Vitro and Preclinical Models

Enzyme Inhibition and Modulation

Monoamine oxidase (MAO) enzymes, which exist as two isoforms (MAO-A and MAO-B), are crucial for the metabolism of monoamine neurotransmitters. wikipedia.orgnih.gov Inhibition of these enzymes is a therapeutic strategy for depression and Parkinson's disease. nih.gov MAO-A primarily metabolizes serotonin (B10506) and norepinephrine (B1679862), while MAO-B is more specific to dopamine (B1211576) and phenethylamine (B48288). wikipedia.org Although the literature discusses various selective and non-selective MAO inhibitors, the provided search results contain no evidence to suggest that 1-(3-chlorophenyl)piperazine (B195711) directly inhibits or modulates the activity of either MAO-A or MAO-B. wikipedia.orgnih.govosti.gov

Monoacylglycerol Lipase (MAGL) Studies

Monoacylglycerol lipase (MAGL) is a crucial serine hydrolase enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. nih.gov The hydrolysis of 2-AG by MAGL terminates the activation of cannabinoid receptors (CB1 and CB2) and releases arachidonic acid, a precursor for pro-inflammatory eicosanoids like prostaglandins. nih.gov Consequently, MAGL has emerged as a significant therapeutic target for a variety of disorders, including neuroinflammatory conditions, neuropsychiatric diseases, pain, and cancer. nih.govmdpi.com

Inhibition of MAGL elevates 2-AG levels, which can produce anti-inflammatory and analgesic effects. researchgate.net Research has focused on developing both irreversible and reversible MAGL inhibitors. Irreversible inhibitors, such as JZL184, act by carbamoylating the enzyme's catalytic serine nucleophile. nih.gov While effective, global inhibition of MAGL can lead to CNS-mediated side effects. nih.gov This has spurred the development of peripherally restricted, reversible inhibitors like LEI-515, which aim to provide therapeutic benefits without inducing central side effects or physical dependence. nih.gov

While the study of MAGL inhibitors is an active area of research, specific in vitro or preclinical studies investigating the direct inhibitory activity of 1-(3-Chlorophenyl)-N-methylethanamine on MAGL are not detailed in the available research. The evaluation of novel compounds for MAGL inhibition often involves screening assays using probes like fluorophosphonate-tetramethylrhodamine (FP-TAMRA) on brain membrane proteomes to identify compounds that can target serine hydrolases. nih.gov

Table 1: Examples of Studied MAGL Inhibitors

| Compound | Type | Mechanism of Action | Key In Vivo Effect (Mice) |

|---|---|---|---|

| JZL184 | Irreversible | Carbamoylation of catalytic serine | Elevates brain 2-AG levels, produces CB1-dependent analgesia and hypomotility. nih.gov |

| LEI-515 | Reversible, Peripheral | Reversible MAGL inhibition | Attenuates liver injury and neuropathic nociception without CNS side effects. nih.gov |

| JJKK-048 | Irreversible | Not specified | Promotes significant analgesia in a writhing test at low doses. researchgate.net |

Acyl-CoA:cholesterol O-acyltransferase (ACAT) Inhibition

Acyl-CoA:cholesterol O-acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a vital enzyme in cellular cholesterol metabolism. scbt.com It catalyzes the esterification of cholesterol, converting it into cholesteryl esters for storage in lipid droplets. scbt.comnih.gov There are two main isoforms, ACAT1 and ACAT2. ACAT1 is the primary isoenzyme in most cells, while ACAT2 is primarily expressed in the liver and intestines, influencing the cholesteryl ester content of lipoproteins like VLDL and LDL. nih.govmdpi.com

Inhibition of ACAT is a therapeutic strategy being investigated for conditions such as atherosclerosis and Alzheimer's disease. nih.govmdpi.com In atherosclerosis, ACAT in macrophages contributes to the formation of foam cells within plaques. Partial inhibition of ACAT has been shown to slow plaque progression and reduce cholesterol content in advanced lesions in apoE-/- mice without causing significant toxicity. nih.gov In the context of Alzheimer's disease, inhibiting ACAT1 can prevent the accumulation of cholesteryl esters in microglia that have phagocytosed myelin debris, a process associated with aging and neurodegeneration. mdpi.com

A range of compounds have been developed and studied as ACAT inhibitors. However, specific research data on the activity of this compound as an ACAT inhibitor is not presently available.

Table 2: Examples of Investigated ACAT Inhibitors

| Compound | Target Specificity | Investigated For | Key Finding |

|---|---|---|---|

| F1394 | Not specified | Atherosclerosis | Retarded plaque progression and reduced macrophage content in lesions of apoE-/- mice. nih.gov |

| DuP 128 | Not specified | Hypercholesterolemia | Potent ACAT inhibitor in vitro (IC50 = 10 nM in rat hepatic microsomes) and in vivo. nih.gov |

| F12511 | High-affinity for ACAT1 (Ki = 0.039 µM) | Alzheimer's Disease | Passed phase 1 safety tests for antiatherosclerosis. mdpi.com |

| K604 | High-affinity for ACAT1 (Ki = 0.45 µM) | Alzheimer's Disease | Shown to increase mRNA and protein content of the cholesterol efflux transporter ABCA1 in microglia. mdpi.commdpi.com |

Other Enzymatic Systems

The interaction of novel chemical entities with various enzymatic systems is a cornerstone of pharmacological research. Beyond major targets, compounds are often profiled against a panel of enzymes to determine their selectivity and potential off-target effects. For phenyl-ethylamine derivatives, potential interactions could extend to a wide range of enzymes involved in metabolic and signaling pathways.

One such system is the soluble epoxide hydrolase (sEH), which is involved in the metabolism of epoxy fatty acids. mdpi.com Inhibition of sEH is considered beneficial in treating conditions like pain and inflammation. mdpi.com While structurally distinct, related compounds containing a 1-(3-chlorophenyl) moiety have been synthesized and investigated as potential sEH inhibitors. mdpi.com This suggests that the chlorophenyl group can be incorporated into scaffolds targeting various enzymes. However, specific studies detailing the interaction of this compound with sEH or other specific enzymatic systems have not been identified.

Cellular and Subcellular Mechanism Investigations

G-Protein Coupled Receptor (GPCR) Signaling Bias

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of clinically used drugs. nih.govplos.org The classical understanding of GPCR signaling involved activation of heterotrimeric G proteins, followed by desensitization mediated by GPCR kinases (GRKs) and arrestins. nih.govplos.org It is now understood that arrestins can also act as signal transducers, initiating their own distinct signaling pathways. plos.org

This dual signaling capability has given rise to the concept of "biased signaling" or "biased agonism". nih.govscienceopen.com A biased agonist is a ligand that preferentially activates one signaling pathway (e.g., G protein-dependent) over another (e.g., β-arrestin-dependent) at the same receptor. plos.orgscienceopen.com This selectivity is thought to arise from the ligand's ability to stabilize distinct active conformations of the GPCR. scienceopen.com The development of biased ligands is a major goal in drug discovery, as it offers the potential to create more specific therapies that maximize therapeutic benefits while minimizing on-target side effects. nih.govscienceopen.com

While the study of GPCR signaling bias is a frontier in pharmacology, investigations into the potential biased agonist activity of this compound at specific GPCRs have not been reported in the available literature.

Ligand-Protein Interaction Profiling

Understanding the specific non-covalent interactions between a ligand and its protein target is fundamental to drug design and structural bioinformatics. nih.gov Ligand-protein interaction profiling involves identifying and characterizing these contacts to elucidate the basis of binding affinity and selectivity. researchgate.net

Computational tools such as the Protein-Ligand Interaction Profiler (PLIP) are used to automatically detect and visualize these interactions from 3D structural data. nih.govnih.gov PLIP can identify multiple types of non-covalent interactions, including:

Hydrogen bonds

Hydrophobic contacts

π-stacking

π-cation interactions

Salt bridges

Water bridges

Halogen bonds

This detailed profiling helps researchers understand how a drug molecule fits into its binding site and can guide the rational design of new compounds with improved properties. nih.govresearchgate.net For a compound like this compound, such profiling would be essential to understand its binding mode if a specific protein target were identified. However, specific ligand-protein interaction profiles for this compound are not available without experimental 3D structural data of it in a complex with a protein.

Preclinical Research Models and Behavioral Pharmacology (Non-Human)

Preclinical research in non-human models is essential for evaluating the physiological and behavioral effects of new chemical entities. Behavioral pharmacology uses a variety of assays to assess the impact of a compound on the integrated nervous system and behavior. acnp.org These models are crucial for characterizing the potential therapeutic effects and side-effect profiles of drugs targeting the central nervous system.

For a compound with a structure like this compound, a typical preclinical evaluation might include a battery of behavioral tests in rodents to screen for various CNS activities.

Table 3: Common Preclinical Behavioral Assays

| Behavioral Domain | Assay Example | Description | Potential Application |

|---|---|---|---|

| General Activity | Locomotor Activity Test | Measures spontaneous movement in an open field to assess sedative or stimulant effects. | General CNS screening. |

| Analgesia (Pain Relief) | Tail-Immersion Test | Measures the latency to withdraw the tail from a hot water bath. | Screening for analgesic properties. researchgate.net |

| Analgesia (Pain Relief) | Writhing Test | Measures abdominal constrictions induced by an irritant to assess visceral pain. | Screening for analgesic properties. researchgate.net |

| Anxiolytic Activity | Elevated Plus Maze | Assesses anxiety-like behavior based on the animal's preference for open vs. enclosed arms. | Screening for anti-anxiety effects. |

| Motor Coordination | Rotarod Test | Measures the ability of an animal to stay on a rotating rod. | Assesses potential motor impairment. |

| Cannabimimetic Effects | Tetrad Test | A battery of tests including hypomotility, catalepsy, hypothermia, and analgesia. | Characterizing CB1 receptor-mediated effects. nih.gov |

Specific preclinical behavioral pharmacology data for this compound is not available in the reviewed literature. The selection of appropriate models would depend on the compound's primary molecular target, which has not been specified.

In Vivo Behavioral Assays (e.g., Head-Twitch Response in Rodents)

While direct studies on the head-twitch response (HTR) induced by this compound are not extensively documented, research on structurally related compounds, such as p-chloroamphetamine (PCA), provides valuable insights. The head-twitch response in rodents is a rapid, rotational head movement that is widely considered a behavioral proxy for the activation of serotonin 5-HT2A receptors, which is a key mechanism for the action of many psychedelic compounds wikipedia.orgresearchgate.net.

Serotonin-releasing agents, including PCA, are known to induce the HTR nih.govnih.gov. Studies have shown that PCA can produce a significant head-twitch response in mice, which is linked to its ability to release serotonin from presynaptic neurons nih.gov. The intensity of this response can be influenced by factors such as the time of day, correlating with maximal brain levels of serotonin and its metabolite 5-HIAA nih.gov. Furthermore, depletion of serotonin stores has been shown to attenuate the PCA-induced HTR, confirming the critical role of serotonin in this behavior nih.gov. Given that this compound is also a substituted amphetamine, it is plausible that it would elicit a similar behavioral response mediated by serotonin release and subsequent 5-HT2A receptor stimulation.

Interactive Data Table: Head-Twitch Response Induced by a Related Compound (p-Chloroamphetamine)

| Compound | Species | Observation | Key Findings |

| p-Chloroamphetamine (PCA) | Mouse | Head-Twitch Response (HTR) | Induces HTR through serotonin release. The response is attenuated by serotonin depletion. |

Note: This data is based on a closely related compound and is presented as a proxy due to the limited direct data on this compound.

Neurochemical and Neurophysiological Correlates

The primary mechanism of action for substituted amphetamines like this compound involves the release of monoamine neurotransmitters—dopamine, serotonin, and norepinephrine—and the inhibition of their reuptake drugrehab.uswikipedia.org. This leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

In vitro studies on the structurally similar compound 3-chloromethcathinone (3-CMC) in rat brain synaptosomes have provided quantitative data on its monoamine-releasing capabilities. These studies help to infer the likely neurochemical profile of this compound. For instance, 3-CMC has been shown to be a potent releaser of dopamine and norepinephrine, with a somewhat lower potency for serotonin release wikipedia.org. This profile suggests that this compound likely also functions as a triple monoamine releaser, with a potentially greater impact on catecholaminergic systems (dopamine and norepinephrine) compared to the serotonergic system.

The neurophysiological consequences of this neurochemical action include alterations in neuronal firing rates and patterns within key brain circuits. The increased availability of dopamine, for instance, can lead to enhanced signaling in the mesolimbic pathway, which is associated with reward and motivation . The release of norepinephrine contributes to the stimulant effects, such as increased arousal and alertness drugrehab.us. The serotonergic component, while potentially less pronounced, would contribute to mood alterations and the hallucinogen-like effects suggested by early animal studies researchgate.net.

Long-term administration of related chloroamphetamines has been shown to cause prolonged reductions in serotonin levels and the activity of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis wikipedia.org. This suggests that chronic exposure to this compound could lead to significant and lasting alterations in the serotonin system.

Interactive Data Table: In Vitro Monoamine Release Profile of a Structurally Similar Compound (3-Chloromethcathinone)

| Neurotransmitter Transporter | EC50 (nM) for Release | IC50 (nM) for Reuptake Inhibition |

| Serotonin (SERT) | 211 | 1194 |

| Norepinephrine (NET) | 19 | 290 |

| Dopamine (DAT) | 26 | 342 |

Source: Data for 3-chloromethcathinone (3-CMC) wikipedia.org. EC50 is the half-maximal effective concentration for release, and IC50 is the half-maximal inhibitory concentration for reuptake. Lower values indicate greater potency.

Structure Activity Relationship Sar Studies

Impact of Stereochemical Configurations on Biological Activity

Chirality plays a pivotal role in the biological activity of many compounds, and phenethylamines are no exception. nih.gov The spatial arrangement of atoms, or stereochemistry, can significantly affect a drug's interaction with its target proteins, such as receptors and transporters. nih.gov For many classes of compounds, stereochemistry is a key determinant of their potency and pharmacokinetic properties. nih.gov

In the context of phenethylamine (B48288) derivatives, the stereoisomers (enantiomers) can exhibit different affinities and efficacies at their biological targets. For instance, docking simulations of certain β-phenethylamine derivatives with the human dopamine (B1211576) transporter (hDAT) have shown that the (S)-enantiomer can form a more stable complex than the (R)-enantiomer. nih.govresearchgate.net This suggests a stereospecific interaction with the binding site. nih.govresearchgate.net The study of chloro-phenethylamine intermediates in the synthesis of methylamphetamine also highlights the importance of stereochemistry, as different isomers are formed depending on the reaction conditions and precursors. nih.govresearchgate.net While direct studies on the individual enantiomers of 1-(3-Chlorophenyl)-N-methylethanamine are not extensively detailed in the provided results, the principles established for related compounds underscore the likelihood of stereoselectivity in its biological actions.

Influence of Aromatic Substitution Patterns on Receptor Affinity and Efficacy

The position and nature of substituents on the phenyl ring of phenethylamine derivatives are critical in determining their receptor binding profiles. The general phenethylamine structure consists of a phenyl ring connected to an amino group by a two-carbon chain. wikipedia.org Modifications to this phenyl ring can drastically alter the compound's pharmacological properties.

Research on substituted phenethylamines has revealed that the position of a halogen, such as chlorine, on the aromatic ring influences receptor affinity. researchgate.net Studies on various substituted phenethylamines indicate that placing a halogen or an alkyl group at the para (4-position) of the phenyl ring can have a positive effect on binding affinity for certain receptors, such as the 5-HT2A receptor. researchgate.net Conversely, substituting at the meta (3-position) or para positions can sometimes lead to negative effects on affinity for other receptors. biomolther.org

For example, in a series of phenethylamine derivatives, compounds with a substituted phenyl group showed a stronger inhibitory effect on dopamine reuptake compared to those with an unsubstituted phenyl group. nih.govresearchgate.net The specific arrangement of substituents is crucial; for instance, a 2,4,5-trimethoxy substitution pattern on aryl-substituted amphetamines has been shown to be important for their activity. frontiersin.org The introduction of a chloro group, as in this compound, is a key modification that defines its interaction with monoamine transporters and receptors.

Role of Amine Moiety Modifications in Pharmacological Profiles

The amine group of phenethylamines is a primary site for modifications that can significantly alter their pharmacological characteristics. Alterations such as N-alkylation (e.g., N-methylation to form a secondary amine from a primary amine) can impact a compound's interaction with its biological targets.

The degree of substitution on the amine nitrogen (primary, secondary, or tertiary) can influence selectivity and potency at various receptors and transporters. For instance, N-methylation of p-chloroamphetamine to form p-chloro-N-methylamphetamine results in a compound with a distinct pharmacological profile. nih.gov Generally, modifications to the amine moiety, such as the introduction of alkyl groups, can affect the compound's ability to inhibit dopamine reuptake. nih.govresearchgate.net Studies have shown that compounds with longer alkyl groups at the alkylamine position can exhibit stronger inhibitory activities on dopamine reuptake. nih.govresearchgate.net

The basicity of the amine group is also a crucial factor, as it is often involved in forming hydrogen bonds with amino acid residues in the binding pockets of target proteins. mdpi.com The formation of a salt bridge between the charged amine and a polar side chain, such as aspartate, is a key interaction for the binding of many phenethylamine derivatives to their transporters. researchgate.net

Comparative Analysis with Related Phenethylamine Derivatives

The pharmacological profile of this compound can be better understood by comparing it with other structurally related phenethylamine derivatives. These comparisons help to elucidate the specific contributions of its structural features.

Comparison with p-Chloro-N-methylamphetamine: A close analog is p-chloro-N-methylamphetamine, which has the chloro substituent at the 4-position of the phenyl ring instead of the 3-position. Studies comparing p-chloroamphetamine and p-chloro-N-methylamphetamine have shown differences in their effects on brain monoamines, highlighting the importance of the chloro position. nih.gov

Comparison with Bupropion (B1668061): Bupropion, an atypical antidepressant, is also a substituted phenethylamine, specifically a 3-chloro-N-tert-butylcathinone. wikipedia.org Like this compound, it possesses a 3-chloro-substituted phenyl ring. However, bupropion has a β-keto group and a bulky N-tert-butyl group, which significantly alter its pharmacology, making it a norepinephrine-dopamine reuptake inhibitor. wikipedia.orgwikipedia.org

Comparison with other Amphetamine Derivatives: The broader class of amphetamines and their derivatives provides a rich context for SAR studies. nih.gov For example, methamphetamine, which lacks the chloro-substituent, has a different pharmacological profile. The addition of the chloro group at the 3-position in this compound is expected to significantly modify its interaction with monoamine transporters compared to the parent compound.

The following table provides a comparative overview of selected phenethylamine derivatives and their key structural differences:

| Compound Name | Phenyl Ring Substitution | Amine Moiety | Other Modifications |

| This compound | 3-Chloro | Secondary (N-methyl) | α-methyl group |

| p-Chloro-N-methylamphetamine | 4-Chloro | Secondary (N-methyl) | α-methyl group |

| Bupropion | 3-Chloro | Secondary (N-tert-butyl) | β-keto group |

| Methamphetamine | Unsubstituted | Secondary (N-methyl) | α-methyl group |

| p-Chloroamphetamine | 4-Chloro | Primary | α-methyl group |

This comparative analysis underscores how subtle changes in the molecular structure of phenethylamines can lead to significant differences in their pharmacological profiles.

Computational and Theoretical Chemistry Applications

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a variety of computational techniques used to represent and simulate the behavior of molecules. ijcap.in A particularly powerful application within this field is molecular docking, which predicts how a small molecule (a ligand), such as 1-(3-Chlorophenyl)-N-methylethanamine, might bind to a larger molecule, typically a protein receptor. wikipedia.orgnih.gov This method is fundamental in drug discovery and design, allowing scientists to virtually screen vast libraries of compounds and identify potential drug candidates. ijcap.inwikipedia.org The process involves predicting the preferred orientation of the ligand within the receptor's binding site to form a stable complex. wikipedia.org

Ligand-Receptor Interaction Prediction

A primary goal of molecular docking is to predict the specific interactions between a ligand and a receptor. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are crucial for the stability of the ligand-receptor complex. By simulating the binding of a ligand, researchers can generate various possible binding poses and rank them based on a scoring function, which estimates the binding affinity. slideshare.net

Illustrative Example: While no specific ligand-receptor interaction studies for this compound were found, research on other small molecules demonstrates this principle. For instance, in studies of other pharmacologically active compounds, docking simulations have been used to identify key amino acid residues within a receptor's active site that are critical for binding. These predictions can then guide further experimental work, such as site-directed mutagenesis, to validate the computational findings.

Binding Site Analysis and Mechanism Elucidation

Beyond predicting binding poses, molecular docking is instrumental in analyzing the characteristics of a receptor's binding site. It can help to identify key features such as the size, shape, and chemical environment of the binding pocket. This information is vital for understanding the mechanism of action of a compound and for designing new molecules with improved specificity and affinity. nih.gov The flexibility of both the ligand and the receptor can be considered in more advanced docking protocols, a concept known as "induced fit," which provides a more realistic model of the binding event. wikipedia.org

Illustrative Example: In the absence of specific data for this compound, we can look at studies of other compounds. For example, docking studies on enzyme inhibitors often reveal how the inhibitor occupies the active site and prevents the natural substrate from binding, thereby elucidating its inhibitory mechanism.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and properties of molecules. These methods can be used to calculate a wide range of molecular properties with high accuracy. aps.org

Density Functional Theory (DFT) Studies of Electronic Properties

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of many-body systems. wikipedia.orgsynopsys.com It is based on the principle that the properties of a molecule can be determined from its electron density. acs.org DFT is used to compute various electronic properties, such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential maps. These properties are crucial for understanding a molecule's reactivity and interaction with other molecules. acs.org

Illustrative Example: Specific DFT studies on this compound are not readily available. However, DFT calculations on similar aromatic amines often reveal how the substituent groups (like the chloro group on the phenyl ring) influence the electron distribution and reactivity of the molecule. For instance, the electron-withdrawing nature of the chlorine atom would be expected to affect the electrostatic potential of the aromatic ring in this compound.

Conformation Analysis and Energy Landscapes

Molecules are not static entities; they can adopt various three-dimensional arrangements, or conformations, due to the rotation around single bonds. Conformation analysis aims to identify the stable conformations of a molecule and to determine their relative energies. Quantum chemical methods like DFT can be used to calculate the energy of different conformations, allowing for the construction of a potential energy surface or landscape. This landscape reveals the most stable, low-energy conformations that the molecule is likely to adopt.

Illustrative Example: While a specific conformational analysis of this compound is not published, such studies on related phenethylamine (B48288) derivatives are common. These analyses typically identify the preferred spatial arrangement of the phenyl ring relative to the ethylamine (B1201723) side chain, which is critical for its interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgvegahub.euprotoqsar.com The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. mdpi.com

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. mdpi.com

A robust QSAR model can be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening. wikipedia.org The OECD provides a QSAR Toolbox to facilitate the use of these methods for regulatory purposes. oecd.org

Illustrative Example of a QSAR Study: No specific QSAR models for a series of compounds including this compound have been identified in the literature. However, a hypothetical QSAR study on a series of phenethylamine derivatives might involve the following steps:

Data Set: A collection of phenethylamine derivatives with measured affinities for a specific receptor.

Descriptor Calculation: For each molecule, descriptors such as molecular weight, logP (a measure of hydrophobicity), and quantum chemically calculated electronic properties would be determined.

Model Building: A statistical method, such as multiple linear regression or partial least squares, would be used to create an equation that relates the descriptors to the receptor affinity.

Validation: The predictive power of the model would be assessed using statistical validation techniques.

Such a model could then be used to predict the receptor affinity of new phenethylamine derivatives, including this compound, based on their calculated descriptors.

Predictive Computational Tools for Chemical Research

In modern chemical and pharmaceutical research, computational tools are indispensable for accelerating the discovery and development of new chemical entities. These predictive tools allow for the virtual screening of compounds, prediction of their physicochemical and biological properties, and understanding of their interactions with biological targets at a molecular level. For a compound like this compound, a substituted phenethylamine, these computational approaches are critical for predicting its behavior and guiding further experimental investigation. nih.govdev.to The primary applications involve Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) calculations.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com These models are built by calculating molecular descriptors for a set of molecules with known activities and then using statistical methods, like multiple linear regression (MLR), to create an equation that can predict the activity of new, untested compounds. mdpi.comnih.gov

For phenethylamine derivatives, QSAR studies have been successfully used to predict various properties, including the logarithm of the partition coefficient (logP), a measure of lipophilicity. nih.gov In a hypothetical QSAR study for a series of phenethylamine analogs including this compound, researchers would aim to predict their affinity for a specific biological target, such as a monoamine transporter. The model would be developed using a training set of compounds and validated with a test set.

Key statistical parameters for a robust QSAR model include a high squared correlation coefficient (R²) and cross-validated squared correlation coefficient (Q²), with a small difference between the two to avoid over-parameterization. mdpi.com For instance, a global QSAR model for phenethylamines yielded an R² value of 0.937, indicating a strong correlation. nih.gov Descriptors in such models often include 2D properties like molecular weight and topological surface area, as well as 3D properties like molecular shape and electronic features. nih.gov

Table 1: Illustrative QSAR Model for Predicting Biological Activity of Phenethylamine Derivatives

| Compound | Experimental pIC₅₀ | Predicted pIC₅₀ | Residual | Molecular Weight ( g/mol ) | LogP |

| Analog 1 | 7.2 | 7.1 | 0.1 | 153.2 | 2.1 |

| Analog 2 | 6.8 | 6.9 | -0.1 | 167.2 | 2.4 |

| Analog 3 | 7.5 | 7.4 | 0.1 | 181.7 | 2.8 |

| This compound | Unknown | 7.3 | N/A | 183.7 | 3.1 |

| Analog 4 | 6.5 | 6.6 | -0.1 | 195.7 | 3.4 |

This table is for illustrative purposes only. The predicted pIC₅₀ for this compound is a hypothetical value based on the potential application of a QSAR model.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.govaimultiple.com This method is crucial for understanding potential mechanisms of action, as many phenethylamines interact with monoamine transporters (like serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) transporters) or enzymes like monoamine oxidase (MAO). nih.govfrontiersin.org

The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. ijzi.net Lower binding energy values (more negative) suggest stronger binding and higher inhibitory potential. frontiersin.org For example, studies on MAO-B inhibitors have identified compounds with binding affinities ranging from -11.2 to -12.1 kcal/mol through virtual screening. frontiersin.org

A docking simulation of this compound with a target like the human serotonin transporter (hSERT) would reveal key interactions, such as hydrogen bonds or hydrophobic interactions, with specific amino acid residues in the binding pocket. frontiersin.orgmdpi.com This information is invaluable for designing more potent and selective molecules.

Table 2: Example Molecular Docking Results for this compound against Monoamine Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Serotonin Transporter (SERT) | 6DZZ | -8.5 | Tyr95, Ile172, Phe335 |

| Dopamine Transporter (DAT) | 4XP1 | -7.9 | Asp79, Ser149, Val152 |

| Norepinephrine Transporter (NET) | 6OQD | -8.1 | Ala145, Phe317, Ser419 |

| Monoamine Oxidase B (MAO-B) | 2V5Z | -7.5 | Tyr398, Tyr435, Gln206 |

This table presents hypothetical data to illustrate the potential results of molecular docking studies. PDB IDs refer to existing structures of these proteins.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com In the context of chemical research, DFT calculations can provide deep insights into the energetic, structural, and electronic properties of a compound like this compound. mdpi.comnih.gov

DFT studies can be used to determine the most stable conformation (geometry) of the molecule, calculate its molecular orbital energies (HOMO and LUMO), and map its electrostatic potential surface. researchgate.net The HOMO-LUMO energy gap is particularly important as it relates to the chemical reactivity and stability of the molecule. mdpi.com For instance, DFT calculations on amphetamine and methamphetamine have been used to characterize their interactions with host molecules, revealing that van der Waals forces, ion-dipole interactions, and hydrogen bonding are crucial for stabilization. mdpi.comnih.gov Such analyses for this compound could elucidate how the chloro-substituent and the N-methyl group influence its electronic properties and interaction potential.

Table 3: Predicted Molecular Properties of this compound from DFT Calculations

| Property | Predicted Value | Unit |

| Energy of HOMO | -6.5 | eV |

| Energy of LUMO | -0.8 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

| Dipole Moment | 2.1 | Debye |

| Total Energy | -855.4 | Hartrees |

This table contains theoretical values for illustrative purposes, based on the types of data generated from DFT calculations.

Together, these predictive computational tools offer a powerful, multi-faceted approach to characterize novel compounds like this compound, guiding research and development by providing predictive insights into its likely biological activities and molecular interactions. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.